3-[[4-chloro-3-[(4-nitrophenyl)carbamoyl]phenyl]sulfonylamino]benzoic acid
Overview
Description
3-[[4-chloro-3-[(4-nitrophenyl)carbamoyl]phenyl]sulfonylamino]benzoic acid is a complex organic compound characterized by its unique structure, which includes a sulfonylamino group, a benzoic acid moiety, and a nitrophenyl carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-chloro-3-[(4-nitrophenyl)carbamoyl]phenyl]sulfonylamino]benzoic acid typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Chlorination: The addition of a chlorine atom to the aromatic ring, typically using chlorine gas or a chlorinating agent like thionyl chloride.
Carbamoylation: The formation of a carbamoyl group by reacting the nitrophenyl compound with an isocyanate.
Coupling: The final coupling of the sulfonylamino group with the benzoic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques like crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-[[4-chloro-3-[(4-nitrophenyl)carbamoyl]phenyl]sulfonylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carbamoyl group can be hydrolyzed to form the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.
Nucleophiles: Amines, thiols, and alcohols for substitution reactions.
Hydrolyzing Agents: Acids or bases for hydrolysis reactions.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Substituted Derivatives: From nucleophilic substitution reactions.
Hydrolyzed Products: From the hydrolysis of the carbamoyl group.
Scientific Research Applications
3-[[4-chloro-3-[(4-nitrophenyl)carbamoyl]phenyl]sulfonylamino]benzoic acid has several applications in scientific research:
Medicinal Chemistry: As a potential lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: In the synthesis of polymers and materials with specific properties.
Biological Studies: As a probe to study enzyme mechanisms and protein interactions.
Industrial Applications: In the development of new catalysts and chemical processes.
Mechanism of Action
The mechanism of action of 3-[[4-chloro-3-[(4-nitrophenyl)carbamoyl]phenyl]sulfonylamino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form strong interactions with active sites, while the nitrophenyl carbamoyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-nitrobenzoic acid
- 4-nitrophenyl chloroformate
- 4-chloro-3-nitrophenyl isocyanate
Uniqueness
3-[[4-chloro-3-[(4-nitrophenyl)carbamoyl]phenyl]sulfonylamino]benzoic acid is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications. The presence of both a sulfonylamino group and a nitrophenyl carbamoyl group provides a versatile platform for further modifications and applications in various fields.
Properties
IUPAC Name |
3-[[4-chloro-3-[(4-nitrophenyl)carbamoyl]phenyl]sulfonylamino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O7S/c21-18-9-8-16(32(30,31)23-14-3-1-2-12(10-14)20(26)27)11-17(18)19(25)22-13-4-6-15(7-5-13)24(28)29/h1-11,23H,(H,22,25)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFWXZLSZMRMJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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